molecular formula C22H25BrN4O B3887906 5-(1-adamantyl)-N-[(Z)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

5-(1-adamantyl)-N-[(Z)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

Cat. No.: B3887906
M. Wt: 441.4 g/mol
InChI Key: FNMYNYCHPVAVJM-ZMOGYAJESA-N
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Description

The compound “3-(1-adamantyl)-N’-[1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains an adamantyl group (a type of bulky, three-dimensional alkyl group derived from adamantane), a bromophenyl group (a phenyl ring with a bromine substitution), and a pyrazole group (a heterocyclic compound containing nitrogen) linked with a carbohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the pyrazole group might participate in reactions typical of heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could impact the compound’s solubility and stability .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

Future research could focus on exploring the potential applications of this compound, determining its physical and chemical properties, and developing efficient methods for its synthesis .

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O/c1-13(17-2-4-18(23)5-3-17)24-27-21(28)19-9-20(26-25-19)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,14-16H,6-8,10-12H2,1H3,(H,25,26)(H,27,28)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMYNYCHPVAVJM-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)/C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-adamantyl)-N-[(Z)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(1-adamantyl)-N-[(Z)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(1-adamantyl)-N-[(Z)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Reactant of Route 4
5-(1-adamantyl)-N-[(Z)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Reactant of Route 5
5-(1-adamantyl)-N-[(Z)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-(1-adamantyl)-N-[(Z)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

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